6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15320241
Molecular Formula: C20H16N2O5S2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O5S2 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 6,7-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H16N2O5S2/c1-10-6-13-15(23)9-17(27-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(29(3,25)26)8-18(14)28-20/h4-9H,1-3H3,(H,21,22,24) |
| Standard InChI Key | PMLOQULKSYJSIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Introduction
6,7-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a chromene backbone linked to a benzothiazole moiety. Its molecular formula is C20H16N2O5S2, and it has a molecular weight of 428.5 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its unique structural features that combine elements of chromene and benzothiazole, both known for their biological activities.
Structural Features and Synthesis
The compound's structure includes a 4-oxo-4H-chromene ring system, which is substituted at the 2-position with a carboxamide group linked to a benzothiazole ring. The benzothiazole moiety is further substituted with a methylsulfonyl group at the 6-position. This structural configuration suggests potential for diverse chemical reactivity and biological activity.
The synthesis of such compounds typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely documented, similar compounds often require careful selection of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Biological Activities and Potential Applications
Compounds with chromene and benzothiazole moieties have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, chromene derivatives have shown antihistaminic and bronchodilatory activities . Benzothiazole derivatives have demonstrated promising antimicrobial and anticancer activities, often attributed to their ability to interact with cellular pathways critical for cancer growth and bacterial resistance .
| Compound Moiety | Biological Activity | Reference |
|---|---|---|
| Chromene | Antihistaminic, bronchodilatory | |
| Benzothiazole | Antimicrobial, anticancer |
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